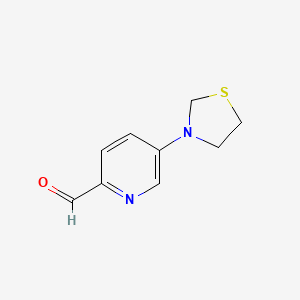

5-(Thiazolidin-3-yl)picolinaldehyde

CAS No.: 1774895-84-9

Cat. No.: VC2747902

Molecular Formula: C9H10N2OS

Molecular Weight: 194.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1774895-84-9 |

|---|---|

| Molecular Formula | C9H10N2OS |

| Molecular Weight | 194.26 g/mol |

| IUPAC Name | 5-(1,3-thiazolidin-3-yl)pyridine-2-carbaldehyde |

| Standard InChI | InChI=1S/C9H10N2OS/c12-6-8-1-2-9(5-10-8)11-3-4-13-7-11/h1-2,5-6H,3-4,7H2 |

| Standard InChI Key | UJFUHLSLKCNGOZ-UHFFFAOYSA-N |

| SMILES | C1CSCN1C2=CN=C(C=C2)C=O |

| Canonical SMILES | C1CSCN1C2=CN=C(C=C2)C=O |

Introduction

5-(Thiazolidin-3-yl)picolinaldehyde is a synthetic organic compound that combines a thiazolidine ring with a picolinaldehyde moiety. The compound's structure, C9H10N2OS, indicates it contains a thiazolidine ring linked to a pyridine ring through a carbon chain, ending in an aldehyde functional group . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.

Biological and Chemical Applications

While specific biological activities of 5-(Thiazolidin-3-yl)picolinaldehyde are not detailed in the available literature, compounds with similar structures, such as thiazolidine derivatives, have shown potential in various biological applications:

-

Antitumor Activity: Thiazolidine derivatives have been explored for their antitumor properties, with some showing promising activity against glioblastoma cells .

-

Antimicrobial Activity: Thiazole and thiazolidine derivatives are known for their antimicrobial properties, with applications against both Gram-positive and Gram-negative bacteria .

-

Pharmaceutical Applications: The presence of a thiazolidine ring in pharmaceutical compounds can contribute to their bioactivity and pharmacokinetic properties .

Research Findings and Future Directions

Given the limited specific information available on 5-(Thiazolidin-3-yl)picolinaldehyde, future research should focus on its synthesis, characterization, and biological evaluation. The compound's unique structure suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

| Potential Application | Description |

|---|---|

| Antitumor Agents | Further studies could explore its efficacy against various cancer cell lines. |

| Antimicrobial Agents | Evaluation of its activity against different bacterial strains could reveal new antimicrobial compounds. |

| Pharmaceutical Development | Investigating its pharmacokinetic properties could lead to the design of more effective drugs. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume